molecular formula C16H22ClNOS B13737551 3,4-Dihydro-4-(piperidinomethyl)-1-benzothiepin-5(2H)-one hydrochloride CAS No. 21609-71-2

3,4-Dihydro-4-(piperidinomethyl)-1-benzothiepin-5(2H)-one hydrochloride

Cat. No.: B13737551
CAS No.: 21609-71-2
M. Wt: 311.9 g/mol
InChI Key: PWNQUMRGYLJING-UHFFFAOYSA-N
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Description

3,4-Dihydro-4-(piperidinomethyl)-1-benzothiepin-5(2H)-one hydrochloride: is a chemical compound that belongs to the class of benzothiepin derivatives. This compound is known for its unique structure, which includes a benzothiepin ring system fused with a piperidine moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dihydro-4-(piperidinomethyl)-1-benzothiepin-5(2H)-one hydrochloride typically involves the following steps:

    Formation of the Benzothiepin Ring: The benzothiepin ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a thioether and an appropriate electrophile.

    Introduction of the Piperidine Moiety: The piperidine group is introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with the benzothiepin intermediate.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzothiepin ring or piperidine moiety are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles such as amines, alcohols, and halides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, 3,4-Dihydro-4-(piperidinomethyl)-1-benzothiepin-5(2H)-one hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound is studied for its potential pharmacological properties. It may interact with various biological targets, making it a candidate for drug development and medicinal chemistry.

Medicine: In medicine, the compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a subject of interest in pharmaceutical research.

Industry: In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3,4-Dihydro-4-(piperidinomethyl)-1-benzothiepin-5(2H)-one hydrochloride involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific context and application.

Comparison with Similar Compounds

    Benzothiepin Derivatives: Other compounds with a benzothiepin ring system, such as certain antipsychotic drugs.

    Piperidine Derivatives: Compounds containing a piperidine moiety, which are common in various pharmaceuticals.

Uniqueness: What sets 3,4-Dihydro-4-(piperidinomethyl)-1-benzothiepin-5(2H)-one hydrochloride apart is its combined structure of both benzothiepin and piperidine. This unique combination may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

21609-71-2

Molecular Formula

C16H22ClNOS

Molecular Weight

311.9 g/mol

IUPAC Name

4-(piperidin-1-ium-1-ylmethyl)-3,4-dihydro-2H-1-benzothiepin-5-one;chloride

InChI

InChI=1S/C16H21NOS.ClH/c18-16-13(12-17-9-4-1-5-10-17)8-11-19-15-7-3-2-6-14(15)16;/h2-3,6-7,13H,1,4-5,8-12H2;1H

InChI Key

PWNQUMRGYLJING-UHFFFAOYSA-N

Canonical SMILES

C1CC[NH+](CC1)CC2CCSC3=CC=CC=C3C2=O.[Cl-]

Origin of Product

United States

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